1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Description
1-{[(Dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CAS: 329234-75-5) is a benzimidazole derivative featuring a dimethylamino carbonyl oxy group at position 1 and a 4-methoxyphenyl substituent at position 2. Its molecular formula is C₁₇H₁₆ClN₃O₃, with a molecular weight of 345.79 g/mol . Benzimidazoles are known for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)benzimidazol-1-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19(2)17(21)23-20-15-7-5-4-6-14(15)18-16(20)12-8-10-13(22-3)11-9-12/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKAYUHLTULKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Attachment of the dimethylaminocarbonyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-{[(Dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing or reducing agents, and bases or acids to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(Dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzimidazoles.
Biological Studies: Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is used as a tool to study cellular processes and pathways, particularly those involving benzimidazole derivatives.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences between the target compound and analogs:
Toxicological and Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be ~3.2 (calculated using fragment-based methods), lower than benzyl-substituted analogs (logP ~4.5) due to the polar dimethylamino group .
- Metabolic Stability: Chlorine at position 6 may reduce oxidative metabolism, enhancing half-life compared to non-halogenated derivatives .
- Toxicity: Benzimidazoles with nitro groups (e.g., 282523-42-6) are associated with higher genotoxic risk, whereas methoxy and dimethylamino groups are generally safer .
Biological Activity
1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a compound that belongs to the benzimidazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C17H17N3O3
- Molecular Weight : 311.34 g/mol
- CAS Number : 866051-41-4
Benzimidazole derivatives exhibit a variety of mechanisms that contribute to their biological activities:
- Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell death in cancer cells by preventing DNA unwinding and replication .
- DNA Intercalation and Alkylation : The structure allows for intercalation into DNA strands, disrupting replication and transcription processes. Alkylating properties can also lead to the formation of DNA adducts, further inhibiting cancer cell proliferation .
- Receptor Modulation : Some benzimidazole derivatives act as antagonists for various receptors, including androgen receptors, which play a role in hormone-dependent cancers .
Biological Activities
The biological activities of this compound have been evaluated in various studies:
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer effects against several cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- K562 (leukemia)
The compound showed significant cytotoxicity with IC50 values ranging from 2.68 μmol/L to 8.11 μmol/L across different cell lines .
Antimicrobial Activity
Studies have also highlighted its antimicrobial properties:
- Antibacterial Activity : The compound displayed notable activity against Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antifungal Activity : The compound showed antifungal effects against Candida albicans, indicating potential for treating fungal infections .
Study 1: Anticancer Efficacy
In a study published in 2022, a series of benzimidazole derivatives were synthesized, including the target compound. These derivatives were tested for their ability to inhibit topoisomerase I and II activities. The results indicated that certain derivatives exhibited superior anticancer activity compared to existing chemotherapeutics .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of benzimidazole derivatives against various pathogens. The target compound demonstrated significant antibacterial activity with MIC values lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
